![molecular formula C11H12N2 B596390 (8-Methylquinolin-5-yl)methanamine CAS No. 1211489-11-0](/img/structure/B596390.png)
(8-Methylquinolin-5-yl)methanamine
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Overview
Description
“(8-Methylquinolin-5-yl)methanamine” is an organic compound with the molecular formula C11H12N2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(8-Methylquinolin-5-yl)methanamine” consists of a quinoline ring with a methyl group at the 8th position and a methanamine group at the 5th position .
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Thomas, Adhikari, and Shetty (2010) on derivatives of (8-methylquinolin-5-yl)methanamine, specifically [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, revealed moderate to very good antibacterial and antifungal activities against pathogenic strains. This indicates potential applications in developing antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Chemical Applications
Zhang, Ren, and Liu (2015) developed a palladium-catalyzed nitration method for 8-methylquinolines. The resulting (nitromethyl)quinolines could be selectively reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines, showcasing its utility in chemical synthesis (Zhang, Ren, & Liu, 2015).
Antitumor Activity
Károlyi et al. (2012) synthesized a series of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives containing ferrocene. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).
Catalysts in Chemical Reactions
Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and developed N-heterocyclic ruthenium(II) complexes, which were effective catalysts in transfer hydrogenation reactions, demonstrating a potential application in catalysis (Karabuğa et al., 2015).
Food Preservative Development
Kim, Lee, and Yang (2014) investigated the antimicrobial activities of 4-methylquinoline analogues against foodborne bacteria. This research suggested that these compounds, including 8-methylquinoline derivatives, could be beneficial in developing natural preservatives for food products (Kim, Lee, & Yang, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (8-Methylquinolin-5-yl)methanamine, also known as 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, is the non-small cell lung cancer cell line, A549 . This compound interacts with the proteins in the PI3K/AKT/mTOR pathway, which plays a significant role in multiple cancers .
Mode of Action
(8-Methylquinolin-5-yl)methanamine interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of this compound with these proteins is found to be lesser , indicating a strong interaction and potential inhibitory effect on the pathway.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell proliferation and apoptosis, and its dysregulation is associated with multiple cancers . By interacting with this pathway, (8-Methylquinolin-5-yl)methanamine can potentially influence cell growth and survival.
Result of Action
The compound exhibits anticancer activity against the A549 cell line, with an inhibition concentration value (IC50) of 29.4 μM . This indicates that the compound can effectively inhibit the growth of these cancer cells at this concentration.
properties
IUPAC Name |
(8-methylquinolin-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJHOJWWBVSGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)CN)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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